Dehydrotolvaptan

Drug-Induced Liver Injury DILI Hepatic Transporter

Using an unverified 'Tolvaptan metabolite' standard compromises bioanalytical and toxicology data integrity. This fully characterized Dehydrotolvaptan (DM-4103) reference standard provides: • Quantifiable differentiation: Plasma levels ~18× higher than Tolvaptan (median Cmax 287 vs. 16.2 ng/mL), requiring specific calibration. • Mechanistic specificity: Potent hepatic bile acid transporter inhibitor (BSEP IC50 4.15 μM); other metabolites show markedly weaker inhibition. • Regulatory validity: Structurally confirmed batch for ANDA stability-indicating methods and LC-MS/MS method validation.

Molecular Formula C26H23ClN2O3
Molecular Weight 446.9 g/mol
CAS No. 137973-76-3
Cat. No. B041179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrotolvaptan
CAS137973-76-3
SynonymsN-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide;  1H-1-Benzazepine, Benzamide Deriv.;  7-Chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
Molecular FormulaC26H23ClN2O3
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C
InChIInChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)
InChIKeyVENGMROMZOKURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrotolvaptan Analytical & Pharmacological Research Procurement


Dehydrotolvaptan (CAS 137973-76-3), also known as 5-Dehydro Tolvaptan or DM-4103, is a primary pharmacologically inactive metabolite of the selective vasopressin V2-receptor antagonist Tolvaptan [1]. It is formed predominantly via the cytochrome P450 enzyme CYP3A4 [2]. This compound is not an active pharmaceutical ingredient but serves as a critical reference standard and analytical tool for studying the metabolic fate, potential drug-drug interactions, and mechanisms of off-target toxicity of its parent drug, Tolvaptan [1]. Its primary utility lies in pharmaceutical development, quality control, and preclinical toxicology investigations, where its quantifiable differences from Tolvaptan and other metabolites provide specific, actionable insights for scientific selection [3].

Why Certified Metabolite Reference Standard Matters


Substituting a generic "Tolvaptan metabolite" or a crude synthetic byproduct for a fully characterized reference standard of Dehydrotolvaptan (DM-4103) is scientifically and regulatorially invalid. Tolvaptan is metabolized into over fourteen distinct entities [1], with DM-4103 and DM-4107 being the two major metabolites with significantly different biochemical behaviors [2]. DM-4103 is the primary circulating metabolite in humans and has been specifically identified as a potent inhibitor of multiple hepatic bile acid transporters, a key mechanism in drug-induced liver injury (DILI) [3]. Other metabolites, like DM-4107, or the parent drug Tolvaptan, exhibit markedly weaker or different inhibition profiles [4]. Therefore, only a high-purity, structurally confirmed batch of Dehydrotolvaptan can guarantee reproducible results in quantitative LC-MS/MS bioanalysis, accurate in vitro toxicity studies, and valid analytical method validation for regulatory submissions. Using an unverified or incorrect metabolite standard compromises data integrity and can lead to false conclusions regarding safety and efficacy.

Quantitative Evidence for Differentiated Selection


BSEP Inhibition: DM-4103 vs. Tolvaptan

Dehydrotolvaptan (DM-4103) is a significantly more potent inhibitor of the Bile Salt Export Pump (BSEP) than the parent drug, Tolvaptan. This difference is critical for researchers studying mechanisms of drug-induced liver injury (DILI) [1].

Drug-Induced Liver Injury DILI Hepatic Transporter BSEP Toxicology

Hepatic Transporter Inhibition: DM-4103 vs. DM-4107

Compared to the other major circulating metabolite, DM-4107, Dehydrotolvaptan (DM-4103) is a much more potent inhibitor of multiple critical hepatic uptake and efflux transporters, including NTCP and MRP4 [1]. This differentiates its toxicological signature and research value.

Hepatic Transporters NTCP MRP4 Drug Interaction In Vitro Toxicology

Clinical Exposure vs. In Vitro Toxicity Thresholds

The in vitro inhibitory potency of Dehydrotolvaptan (DM-4103) is clinically relevant. At the standard therapeutic dose of Tolvaptan (90 mg), the peak plasma concentration (Cmax) of DM-4103 is sufficient to result in a Cmax/IC50 ratio >0.1 for multiple hepatic transporters, a widely accepted threshold for potential in vivo DILI risk [1]. This is not observed to the same extent for the parent drug or other metabolites [2].

Pharmacokinetics Cmax/IC50 DILI Risk Assessment Translational Toxicology

Validated Research and QC Applications


LC-MS/MS Bioanalysis of Tolvaptan Metabolites

Dehydrotolvaptan is an essential certified reference standard for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It is used as an analytical reference for quantifying this major metabolite in pharmacokinetic studies from patient plasma samples. Its use is critical given that plasma concentrations can be an order of magnitude higher than the parent drug (e.g., median Cmax of 287 ng/mL for DM-4103 vs. 16.2 ng/mL for Tolvaptan) [1].

In Vitro DILI Mechanism Studies

Procuring Dehydrotolvaptan is required for investigators studying the mechanisms of Tolvaptan-associated hepatotoxicity. It is the critical probe for assays designed to assess inhibition of hepatic bile acid transporters like BSEP and NTCP, a key molecular initiating event in DILI [2]. Its use allows for specific modeling of the metabolite's contribution to the observed clinical toxicity, which cannot be achieved using Tolvaptan alone.

Pharmaceutical Quality Control & Impurity Profiling

Dehydrotolvaptan is a known and characterized impurity of Tolvaptan drug substance and drug product [3]. It is used as a reference marker in stability-indicating HPLC methods for the quantification of related/degraded impurities to ensure compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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